molecular formula C25H26N6O4 B2467941 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1115914-61-8

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No. B2467941
CAS RN: 1115914-61-8
M. Wt: 474.521
InChI Key: QKVGWRQXSBUZTD-UHFFFAOYSA-N
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Description

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N6O4 and its molecular weight is 474.521. The purity is usually 95%.
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Scientific Research Applications

Radical Chemistry

The nearly orthogonal 2-methoxyphenyl group in this compound disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .

Anti-Inflammatory Properties

Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl), has been investigated for its anti-inflammatory effects. It inhibits the production of nitric oxide (NO) and hydrogen peroxide (H2O2) in synoviocytes, suggesting potential therapeutic applications .

Molecular Docking Studies

Indole derivatives, which share some structural features with furocoumarins, have been studied for their anti-HIV-1 activity. While not directly related to our compound, this highlights the importance of understanding molecular interactions for drug development .

Synthetic Chemistry

The synthesis of novel compounds containing the furocoumarin moiety is an area of interest. Multicomponent reactions, like the one used to create our compound, offer efficient routes to diverse products .

properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c1-18-3-7-21(8-4-18)35-24-23-27-31(25(33)30(23)12-11-26-24)17-22(32)29-15-13-28(14-16-29)19-5-9-20(34-2)10-6-19/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVGWRQXSBUZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

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